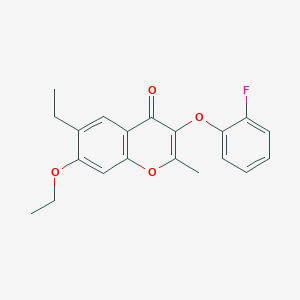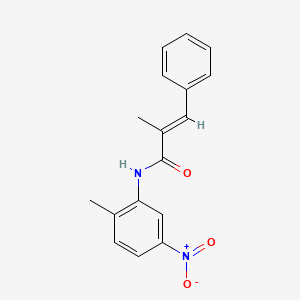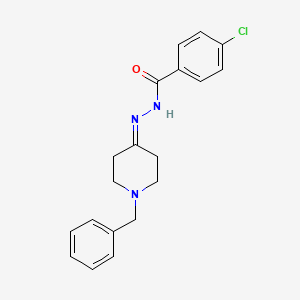
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one, also known as EEFMC, is a synthetic compound that belongs to the family of flavonoids. It has attracted attention from researchers due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one is not fully understood. However, it has been suggested that 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in inflammation.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. In addition, 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be synthesized in large quantities with high purity. This allows for consistent and reproducible results in experiments. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also limitations to using 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully investigate its therapeutic potential. In addition, 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has low solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several future directions for research on 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore the potential of 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one as a therapeutic agent in various diseases, such as cancer, Alzheimer's disease, and inflammatory diseases. Additionally, research could focus on developing more efficient synthesis methods for 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one and improving its solubility in water to facilitate its use in animal studies.
Synthesis Methods
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one can be synthesized using a multi-step process involving the reaction of 2-fluorophenol with ethyl bromoacetate to form 2-fluorophenyl ethyl ether. This compound is then reacted with 3,4-dihydrocoumarin in the presence of a base to form 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has been studied for its potential therapeutic properties in various diseases. It has shown anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. 7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
properties
IUPAC Name |
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO4/c1-4-13-10-14-18(11-17(13)23-5-2)24-12(3)20(19(14)22)25-16-9-7-6-8-15(16)21/h6-11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAJNJDCRCUZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-6-ethyl-3-(2-fluorophenoxy)-2-methyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5779346.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)


![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![N-[4-(aminosulfonyl)benzyl]-4-isopropylbenzamide](/img/structure/B5779382.png)
![3-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5779384.png)


![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)